![molecular formula C12H20N2O4 B14654396 1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 42431-40-3](/img/structure/B14654396.png)
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[45]decane-2,4-dione is a chemical compound known for its unique spirocyclic structure This compound is part of the diazaspirodecane family, which is characterized by a spiro junction connecting two cyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides. One common method includes the reaction of ethylenediamine with succinic anhydride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学研究应用
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and polymers.
作用机制
The mechanism of action of 1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with target molecules, while the spirocyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to the presence of hydroxyethyl groups, which enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
42431-40-3 |
|---|---|
分子式 |
C12H20N2O4 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
1,3-bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C12H20N2O4/c15-8-6-13-10(17)12(4-2-1-3-5-12)14(7-9-16)11(13)18/h15-16H,1-9H2 |
InChI 键 |
FXDSBYSTBYMOND-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


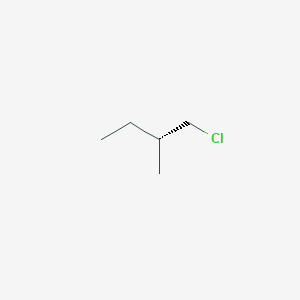
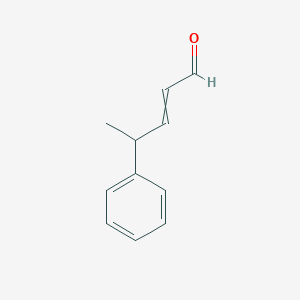


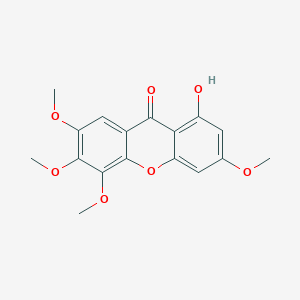
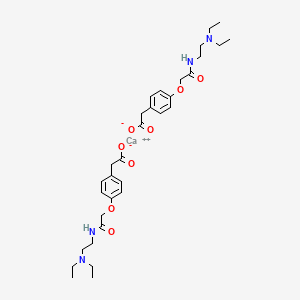

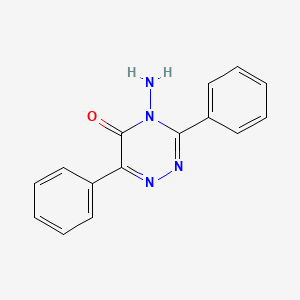
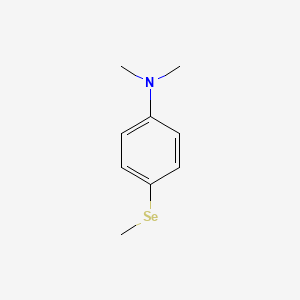
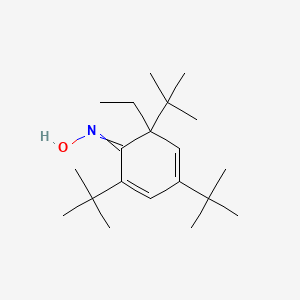

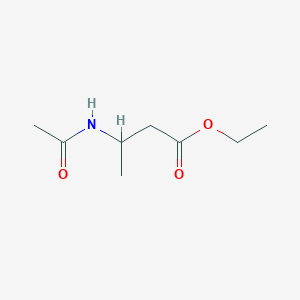
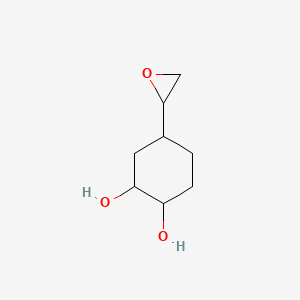
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
